![molecular formula C12H20F3NO3 B12846509 Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate CAS No. 57983-24-1](/img/structure/B12846509.png)
Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a butan-2-yl group attached to a hexanoate backbone, with a trifluoroacetylamino substituent, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate typically involves the esterification of hexanoic acid with butan-2-ol, followed by the introduction of the trifluoroacetylamino group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The trifluoroacetylation step may involve reagents like trifluoroacetic anhydride or trifluoroacetyl chloride under controlled temperature and pH conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetylamino group, where nucleophiles like amines or thiols replace the trifluoroacetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of new amides or thiol derivatives.
Scientific Research Applications
Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism by which Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to certain proteins, potentially inhibiting or modifying their activity. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor, affecting the overall biochemical reactions within the system.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate include:
Butan-2-yl 6-aminohexanoate: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.
Hexanoic acid derivatives: Various esters and amides of hexanoic acid with different substituents.
Uniqueness
The presence of the trifluoroacetyl group in this compound imparts unique properties such as increased stability, resistance to metabolic degradation, and enhanced binding affinity to certain molecular targets. These characteristics make it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
57983-24-1 |
|---|---|
Molecular Formula |
C12H20F3NO3 |
Molecular Weight |
283.29 g/mol |
IUPAC Name |
butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-3-9(2)19-10(17)7-5-4-6-8-16-11(18)12(13,14)15/h9H,3-8H2,1-2H3,(H,16,18) |
InChI Key |
HFKVLETUMHBSHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC(=O)CCCCCNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid](/img/structure/B12846431.png)

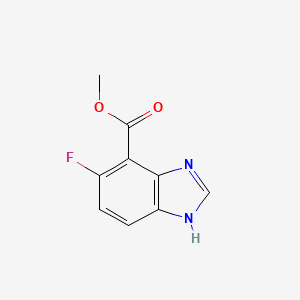
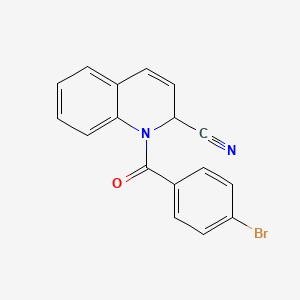
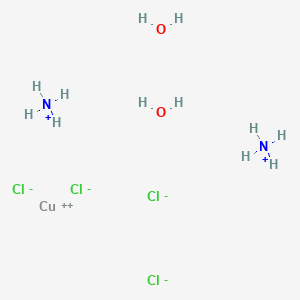


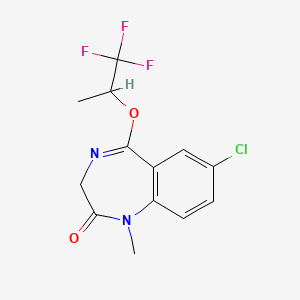
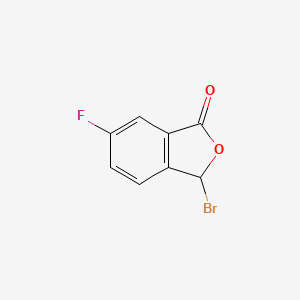


![tert-Butyl 3-[1-(tert-butoxycarbonylamino)-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B12846514.png)
